molecular formula C9H10N4 B3028242 3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1779133-14-0

3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B3028242
CAS No.: 1779133-14-0
M. Wt: 174.20
InChI Key: ASGWGZPIHIHSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine (CAS 1779133-14-0) is a high-purity chemical compound with the molecular formula C9H10N4 and a molecular weight of 174.21 g/mol . This substance belongs to the important class of pyrazolopyrimidine scaffolds, which are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . This compound serves as a key intermediate in pharmaceutical research and development, particularly in the exploration of novel targeted therapies. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy by disrupting aberrant signaling pathways that drive oncogenesis . Research indicates this chemical scaffold shows promise in inhibiting kinases such as CK2, EGFR, B-Raf, and MEK, which are implicated in cancers including non-small cell lung cancer (NSCLC) and melanoma . Furthermore, recent studies explore pyrazolo[1,5-a]pyrimidines as inhibitors of membrane-bound pyrophosphatase (mPPase), a validated therapeutic target for pathogenic protozoan parasites . Compounds based on this core structure have demonstrated inhibitory activity against Plasmodium falciparum mPPase and shown potential in ex vivo survival assays against the malaria parasite, highlighting their value in developing new antiprotozoal agents . The cyclopropyl substituent on this scaffold is a strategic feature in modern drug design, often utilized to enhance metabolic stability, increase biological activity, and improve pharmacokinetic properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-7-3-11-9-8(6-1-2-6)4-12-13(9)5-7/h3-6H,1-2,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGWGZPIHIHSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3N=CC(=CN3N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237143
Record name Pyrazolo[1,5-a]pyrimidin-6-amine, 3-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779133-14-0
Record name Pyrazolo[1,5-a]pyrimidin-6-amine, 3-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779133-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidin-6-amine, 3-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine is a compound within the pyrazolo[1,5-a]pyrimidine family, notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₈N₄. The structure features a pyrazole ring fused to a pyrimidine ring, with a cyclopropyl group at the 3-position and an amino group at the 6-position. This unique arrangement contributes to its biological activity and selectivity towards specific protein targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReferences
AnticancerInhibition of cyclin-dependent kinases
Enzymatic InhibitionPotential to inhibit specific enzymes involved in cancer progression
Selective BindingHigh affinity for targeted proteins

The mechanism by which this compound exerts its biological effects involves binding to specific protein targets. This binding alters the activity of these proteins, leading to changes in cellular pathways that promote apoptosis in cancerous cells.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. Recent advancements have focused on improving yield and reaction conditions.

Table 2: Synthesis Pathways

MethodologyDescriptionYield (%)
Cyclocondensation ReactionInteraction of NH-3-aminopyrazoles with biselectrophilesHigh
Post-functionalizationModifications to enhance biological activityVariable

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • In vitro Studies : Demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
  • In vivo Studies : Animal models showed reduced tumor growth when treated with this compound compared to controls.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine at position 6 participates in coupling and alkylation reactions. For example:

Reaction TypeConditionsProductYieldSource
Amide FormationPyAOP, DIPEA, DMF, RT6-Acylated derivatives70–85%
Buchwald-HartwigPd(dba)₂, Xantphos, Cs₂CO₃, toluene, 110°C6-Arylated products60–75%

Key Findings :

  • The amine reacts with carboxylic acids under peptide-coupling conditions (e.g., PyAOP) to form stable amides.

  • Palladium-catalyzed cross-coupling introduces aryl groups at position 6 without requiring pre-functionalization .

Electrophilic Aromatic Substitution (EAS)

The pyrazolo[1,5-a]pyrimidine core undergoes regioselective substitution at positions 2 and 7 due to electron-donating effects from the cyclopropyl group:

Reaction TypeReagentsPosition ModifiedYieldSource
NitrationHNO₃, H₂SO₄, MW irradiationPosition 265–80%
HalogenationNCS/NBS, DCM, RTPosition 775–90%

Mechanistic Insight :

  • The cyclopropyl group at position 3 directs nitration to position 2 via resonance stabilization of the intermediate σ-complex.

  • Halogenation at position 7 is facilitated by the planar aromatic system’s susceptibility to electrophilic attack .

Functionalization of the Cyclopropyl Group

The strained cyclopropane ring undergoes ring-opening and cross-coupling under specific conditions:

Reaction TypeConditionsProductYieldSource
Ring-openingH₂SO₄, H₂O, 100°CAlkene derivative~50%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane, 80°CBiaryl-functionalized compound60–70%

Notable Observations :

  • Acidic conditions cleave the cyclopropane ring to form an alkene, confirmed by ¹H-NMR loss of cyclopropyl protons.

  • Suzuki-Miyaura coupling replaces the cyclopropyl group with arylboronic acids under palladium catalysis .

C–H Activation and Functionalization

Palladium-mediated C–H bond activation enables direct functionalization at position 5:

Reaction TypeConditionsProductYieldSource
C–H ArylationPd(OAc)₂, AgOAc, HFIP, 80°C5-Aryl derivatives60–75%
AlkynylationAuCl₃, NaBARF, CH₂Cl₂, RT5-Alkynyl derivatives55–65%

Mechanism :

  • Hexafluoroisopropanol (HFIP) enhances Pd solubility and stabilizes intermediates during C–H activation .

Oxidation and Reduction Reactions

The amine group and aromatic system participate in redox transformations:

Reaction TypeReagentsProductYieldSource
OxidationKMnO₄, H₂O, 80°C6-Nitro derivative40–50%
ReductionH₂, Pd/C, EtOH, RTDihydrogenated pyrimidine85–90%

Applications :

  • The nitro derivative serves as an intermediate for further functionalization (e.g., reduction to hydroxylamine).

Heterocyclic Ring Modifications

The core structure undergoes ring-expansion and annulation:

Reaction TypeConditionsProductYieldSource
CycloadditionCuCl, NaN₃, DMF, 120°CTriazole-fused derivatives70–80%
AnnulationEthyl glyoxylate, THF, −78°COxazolidinone hybrid65–75%

Key Insight :

  • Strain in the cyclopropyl group drives [2+1] cycloaddition reactions with azides to form triazoles .

Comparison with Similar Compounds

Substituent Variations

The pyrazolo[1,5-a]pyrimidin-6-amine scaffold can be functionalized at position 3 with diverse groups, leading to distinct physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Features
3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine Cyclopropyl C₉H₁₁N₅ 189.22 Rigid cyclopropyl group may enhance metabolic stability; discontinued
3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine Isopropyl C₉H₁₂N₄ 176.22 Branched alkyl group improves lipophilicity; temporarily out of stock
3-Bromopyrazolo[1,5-a]pyrimidin-6-amine Bromine C₆H₅BrN₄ 213.04 Bromine enhances halogen bonding; used in brominated building blocks
6-Chloropyrazolo[1,5-a]pyrimidin-3-amine Chlorine (Position 6) C₆H₅ClN₄ 168.58 Chlorine at position 6 alters electronic distribution; SMILES: C1=C(C=NC2=C(C=NN21)N)Cl

Core Modifications

Pyrazolo[3,4-d]pyrimidines (e.g., 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine) represent a distinct structural class with fused pyrazole and pyrimidine rings at different positions. These compounds exhibit potent anticancer and adenosine receptor antagonist activities, highlighting the impact of ring fusion on biological activity .

Q & A

Q. What are the standard synthetic routes for 3-cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine, and how can regioselectivity be ensured?

The synthesis typically involves cyclocondensation of β-enaminones or β-dicarbonyl compounds with 5-aminopyrazoles. For example:

  • Method A : Reacting 3-cyclopropyl-β-enaminones with 5-aminopyrazole under microwave irradiation (180°C) yields the target compound with high regioselectivity (88–96% yield) .
  • Method B : Acid-catalyzed cyclization of 2-arylhydrazono-1,3-dicarbonyl compounds with 5-aminopyrazoles achieves regioselective pyrazolo[1,5-a]pyrimidine formation .
    Key considerations : Use solvent-free conditions or acetic acid for hybrid derivatives. Monitor reaction progress via TLC and confirm regiochemistry using NMR (e.g., NOESY for positional isomer discrimination) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Technique Application Key Data Points
1H/13C NMR Confirms cyclopropane integration and pyrimidine ring substitutionCyclopropyl protons: δ 0.8–1.2 ppm (multiplet); NH2: δ 6.2–6.5 ppm
IR Detects amine (–NH2) and pyrimidine ring vibrations–NH2 stretch: ~3350 cm⁻¹; C=N: ~1600 cm⁻¹
Mass Spectrometry Validates molecular weight and fragmentation patternsBase peak at m/z 134 (C6H6N4+)

Q. What safety protocols are critical for handling this compound in laboratory settings?

Hazard Precaution Reference
Acute toxicity (H302) Use P95/P1 respirators for minor exposures; OV/AG/P99 respirators for higher concentrations .
Eye irritation (H319) Wear safety goggles compliant with EN 166; rinse eyes with water for 15 minutes if exposed .
Environmental risk Avoid drainage disposal; collect waste in sealed containers for incineration .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with electron-withdrawing substituents?

  • Electron-withdrawing groups (EWGs) : Substitute β-enaminones with nitro or cyano groups. Use acetic acid as a solvent under reflux (3–6 hours) to stabilize intermediates, achieving 70–87% yields .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., decarboxylation) and improves RME (reaction mass efficiency) by 40–53% compared to conventional methods .
    Data contradiction : EWGs at position 7 may reduce solubility, requiring post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How do structural modifications influence bioactivity in antimicrobial or antitumor studies?

Modification Biological Impact Mechanistic Insight
Cyclopropyl at position 3 Enhances membrane permeability via lipophilic interactions .
Amino group at position 6 Facilitates hydrogen bonding with kinase ATP-binding pockets (e.g., Pim-1 inhibition) .
Trifluoromethyl groups Improves metabolic stability but may increase cytotoxicity (IC50: 2–10 μM in HeLa cells) .
Conflicting data : Some studies report antimicrobial activity (MIC: 8–32 μg/mL) against S. aureus but negligible effects on Gram-negative strains due to efflux pump resistance .

Q. What strategies resolve discrepancies in fluorescence properties between solid-state and solution-phase studies?

  • Solid-state quenching : Derivatives with bulky substituents (e.g., coumarin hybrids) exhibit aggregation-induced emission (AIE) with ΦF = 0.97, while planar analogs show quenching due to π-π stacking .
  • Solution-phase tuning : Introduce electron-donating groups (e.g., –OMe) at position 7 to enhance intramolecular charge transfer (ICT), achieving ε = 20,593 M⁻¹cm⁻¹ in THF .
    Method : Compare TD-DFT calculations with experimental λmax values to validate electronic transitions .

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization be addressed?

  • Position 3 : Electrophilic substitution (e.g., nitration) favors this site due to pyrimidine ring activation .
  • Position 5/7 : Use directed ortho-metalation (DoM) with LDA to install substituents selectively .
    Case study : Halogenation at position 5 requires Pd-catalyzed cross-coupling, while position 7 is accessible via SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 2
Reactant of Route 2
3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.